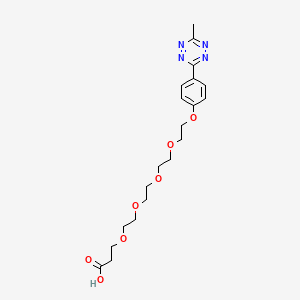
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is an organic compound characterized by a benzodioxin ring substituted with a nitro group and a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate aldehyde under acidic conditions.
Propenoic Acid Moiety Addition: The final step involves the addition of the propenoic acid moiety through a Heck reaction, where the nitro-substituted benzodioxin is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and Heck coupling reactions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the benzodioxin ring.
Aplicaciones Científicas De Investigación
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid: shares structural similarities with other nitro-substituted benzodioxin derivatives and propenoic acid compounds.
Dimethyl 2,6-pyridinedicarboxylate: Another compound with a similar functional group arrangement but different core structure.
Uniqueness
Structural Features: The combination of a benzodioxin ring with a nitro group and a propenoic acid moiety is unique and contributes to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(E)-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c13-10(14)2-1-7-3-9(12(15)16)4-8-5-17-6-18-11(7)8/h1-4H,5-6H2,(H,13,14)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPJKEKUWWGPCL-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=CC(=O)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)

![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/new.no-structure.jpg)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)
![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)
![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)
![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)
![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)
